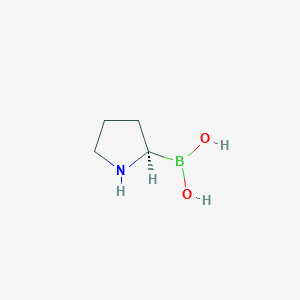
(R)-Pyrrolidin-2-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Pyrrolidin-2-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable tool in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where pyrrolidine is reacted with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-Pyrrolidin-2-ylboronic acid often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidin-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
®-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: ®-Pyrrolidin-2-ylboronic acid is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ®-Pyrrolidin-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The pyrrolidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple amine with a similar ring structure but lacking the boronic acid group.
Phenylboronic acid: Contains a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity.
Cyclopentylboronic acid: Features a cyclopentane ring instead of a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness
®-Pyrrolidin-2-ylboronic acid is unique due to the combination of the pyrrolidine ring and the boronic acid group, which provides a distinct set of chemical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C4H10BNO2 |
|---|---|
Molecular Weight |
114.94 g/mol |
IUPAC Name |
[(2R)-pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m0/s1 |
InChI Key |
VEBQYHFHXCAREJ-BYPYZUCNSA-N |
Isomeric SMILES |
B([C@@H]1CCCN1)(O)O |
Canonical SMILES |
B(C1CCCN1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



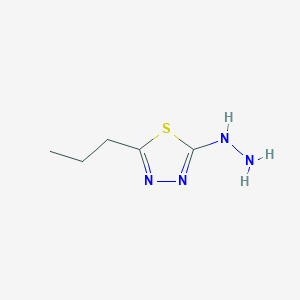
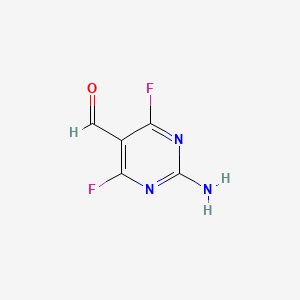
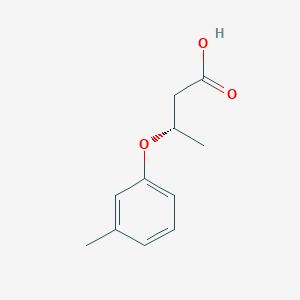
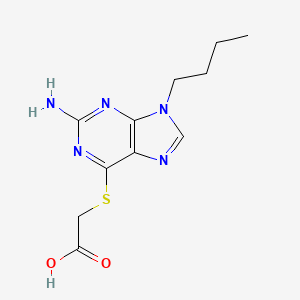
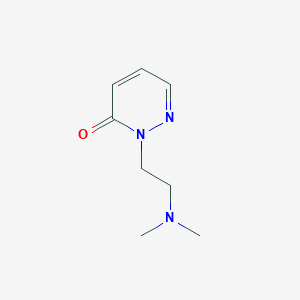
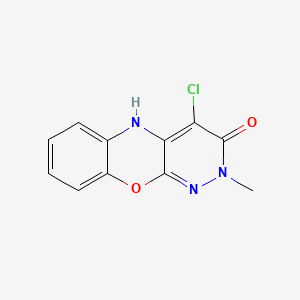

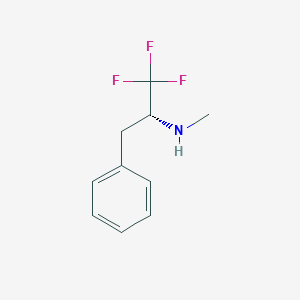
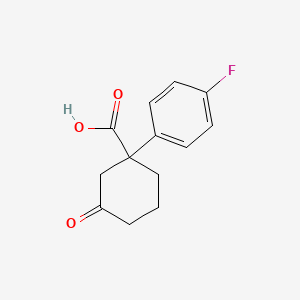

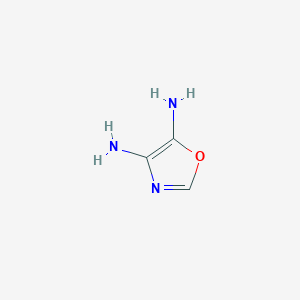
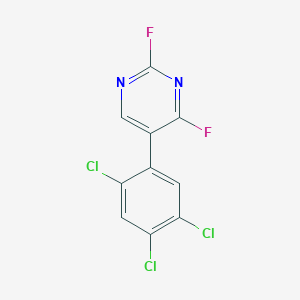
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
